
1,1-Difluorononadeca-1,10-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorononadeca-1,10-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a nonadeca-1,10-diene chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluorononadeca-1,10-diene typically involves the introduction of fluorine atoms into a nonadeca-1,10-diene precursor. One common method is the dehydrohalogenation of a suitable fluorinated precursor under basic conditions. For example, the reaction of 1,1-difluoro-2-bromo-nonadecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluorononadeca-1,10-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or HCl under controlled temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Electrophilic Addition: 1,2-difluoro-2-bromo-nonadecane.
Oxidation: 1,1-difluoro-2,3-dihydroxy-nonadecane.
Substitution: 1,1-difluoro-2-methoxy-nonadecane.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorononadeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability
Wirkmechanismus
The mechanism of action of 1,1-difluorononadeca-1,10-diene involves its interaction with various molecular targets through its conjugated diene system. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity towards electrophiles and nucleophiles. The compound can participate in resonance stabilization, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a cyclopropane ring.
1,3-Butadiene: A simpler conjugated diene without fluorine atoms.
1,1-Difluoroethene: A smaller fluorinated diene.
Uniqueness
1,1-Difluorononadeca-1,10-diene is unique due to its long carbon chain and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity.
Eigenschaften
CAS-Nummer |
114332-55-7 |
|---|---|
Molekularformel |
C19H34F2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1,1-difluorononadeca-1,10-diene |
InChI |
InChI=1S/C19H34F2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10,18H,2-8,11-17H2,1H3 |
InChI-Schlüssel |
GGOJPUGJHKKOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


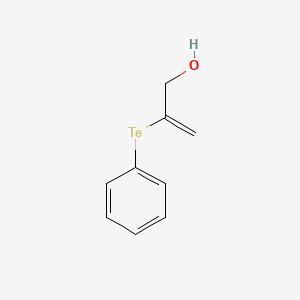

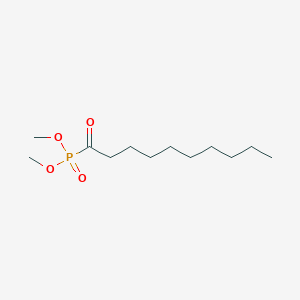
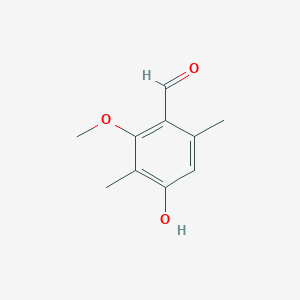

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

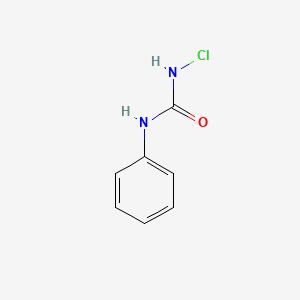

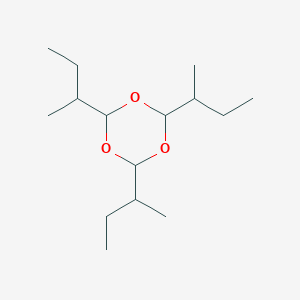
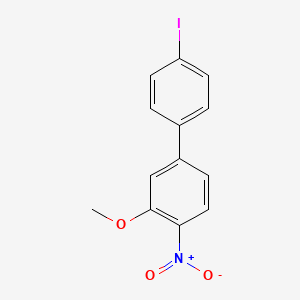
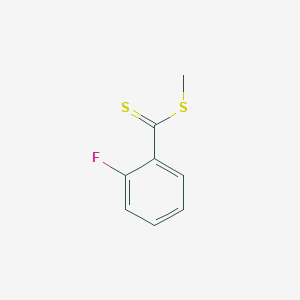

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
